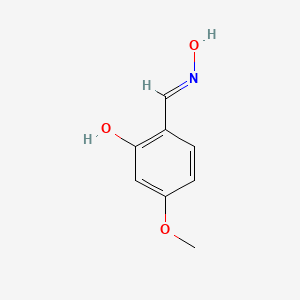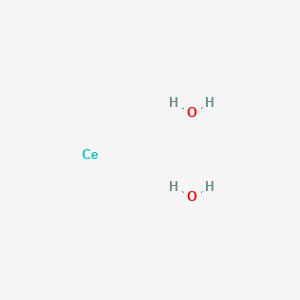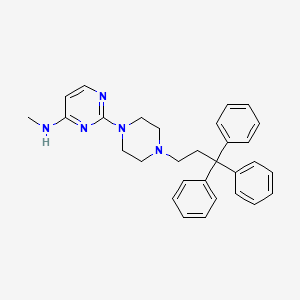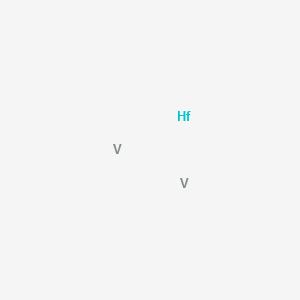
Hafnium--vanadium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium–vanadium (1/2) is a compound consisting of hafnium and vanadium in a 1:2 ratio. Hafnium is a transition metal known for its high melting point and corrosion resistance, while vanadium is another transition metal known for its ability to form stable compounds with various oxidation states. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hafnium–vanadium (1/2) can be synthesized through various methods, including:
Direct Combination: This involves heating hafnium and vanadium metals together at high temperatures in an inert atmosphere to form the desired compound.
Chemical Vapor Deposition: This method involves the reaction of hafnium and vanadium halides in a high-temperature environment to produce the compound.
Reduction of Oxides: Hafnium and vanadium oxides can be reduced using a reducing agent such as hydrogen or carbon to form the compound.
Industrial Production Methods
In industrial settings, the production of hafnium–vanadium (1/2) often involves the reduction of mixed oxides or halides of hafnium and vanadium. The process is carried out in high-temperature furnaces under controlled atmospheres to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hafnium–vanadium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and vanadium.
Reduction: It can be reduced to its constituent metals using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Other metal halides or oxides in a high-temperature environment.
Major Products Formed
Oxidation: Hafnium oxide and vanadium oxide.
Reduction: Pure hafnium and vanadium metals.
Substitution: Compounds with substituted metals.
Applications De Recherche Scientifique
Hafnium–vanadium (1/2) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions due to its unique properties.
Energy Storage: The compound is used in vanadium redox flow batteries, which are known for their long life and high efficiency.
Material Science: It is used in the development of high-performance materials with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism by which hafnium–vanadium (1/2) exerts its effects involves its ability to undergo redox reactions. The compound can easily switch between different oxidation states, making it an effective catalyst and energy storage material. The molecular targets and pathways involved include the redox pairs of vanadium and the formation of stable oxides of hafnium.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hafnium–zirconium (1/2): Similar in terms of chemical properties due to the lanthanide contraction.
Vanadium–titanium (1/2): Similar in terms of oxidation states and catalytic properties.
Uniqueness
Hafnium–vanadium (1/2) is unique due to its combination of high melting point, corrosion resistance, and ability to form stable compounds with multiple oxidation states. This makes it particularly useful in high-temperature and corrosive environments, as well as in applications requiring stable redox reactions.
Propriétés
Numéro CAS |
12029-31-1 |
|---|---|
Formule moléculaire |
HfV2 |
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
hafnium;vanadium |
InChI |
InChI=1S/Hf.2V |
Clé InChI |
UHOTUEJTVWSSKI-UHFFFAOYSA-N |
SMILES canonique |
[V].[V].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
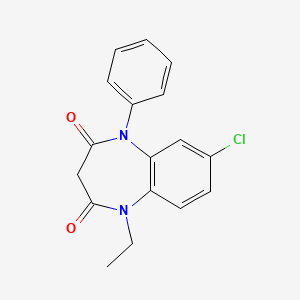
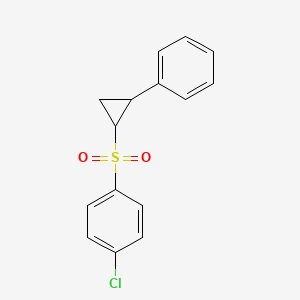
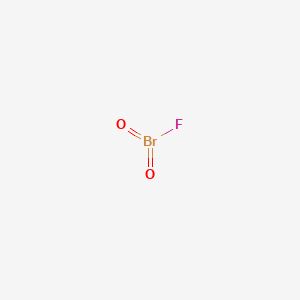


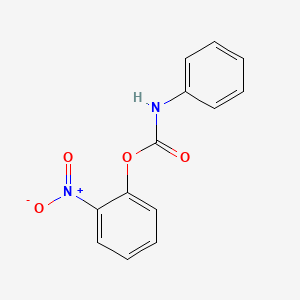
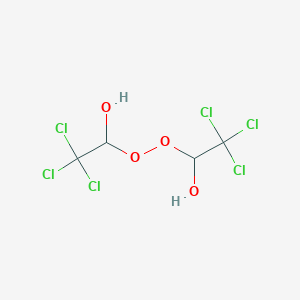
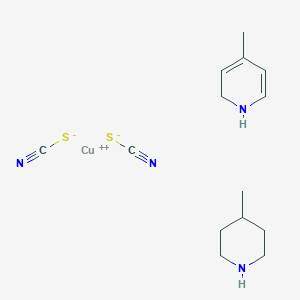
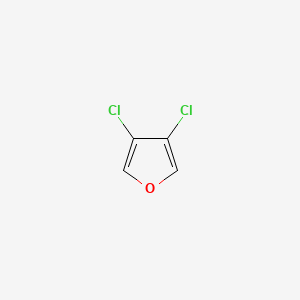
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
